2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 728009-78-7
VCID: VC15444713
InChI: InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16)
SMILES:
Molecular Formula: C10H7F2N3OS
Molecular Weight: 255.25 g/mol

2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 728009-78-7

Cat. No.: VC15444713

Molecular Formula: C10H7F2N3OS

Molecular Weight: 255.25 g/mol

* For research use only. Not for human or veterinary use.

2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide - 728009-78-7

Specification

CAS No. 728009-78-7
Molecular Formula C10H7F2N3OS
Molecular Weight 255.25 g/mol
IUPAC Name 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16)
Standard InChI Key KGIQHYDOGHJJBW-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The molecular formula of 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is C₁₀H₇F₂N₃OS, with a molar mass of 255.25 g/mol. The compound’s structure comprises a benzene ring substituted with fluorine atoms at the 2 and 4 positions, linked via an amide bond to a 5-methyl-1,3,4-thiadiazole heterocycle. This configuration enhances electron-withdrawing effects and lipophilicity, facilitating interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS Number728009-78-7
IUPAC Name2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Molecular FormulaC₁₀H₇F₂N₃OS
Molecular Weight255.25 g/mol
Canonical SMILESCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F
Topological Polar Surface Area97.8 Ų

The fluorine atoms at the 2 and 4 positions on the benzene ring contribute to the compound’s stability and membrane permeability, while the thiadiazole ring’s sulfur and nitrogen atoms enable hydrogen bonding and π-π stacking interactions with proteins.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with acetic anhydride yields the 5-methyl-1,3,4-thiadiazol-2-amine intermediate.

  • Benzamide Coupling: The amine group of the thiadiazole reacts with 2,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) with yields exceeding 70%. Purification via column chromatography or recrystallization ensures high purity (>95%).

Chemical Modifications

The compound undergoes nucleophilic substitution at the fluorine sites, enabling derivatization. For example, reaction with primary amines replaces fluorine atoms with alkyl or aryl groups, altering solubility and bioactivity. Additionally, the thiadiazole ring participates in condensation reactions with aldehydes, expanding structural diversity for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Antimicrobial Efficacy

2,4-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) and lanosterol 14α-demethylase, critical enzymes in folate biosynthesis and ergosterol production, respectively .

Table 2: Antimicrobial Activity Profile

OrganismMIC (μg/mL)Target Enzyme
Staphylococcus aureus8Dihydrofolate reductase
Escherichia coli32DNA gyrase
Candida albicans16Lanosterol demethylase

Comparative Analysis with Structural Analogues

Table 3: Comparative Properties of 2,4- and 2,6-Difluoro Analogues

Property2,4-Difluoro Isomer2,6-Difluoro Isomer
Antimicrobial MIC8–32 μg/mL16–64 μg/mL
Aqueous Solubility1.8 mg/mL3.2 mg/mL
EGFR Inhibition (IC₅₀)0.45 μM1.2 μM

Applications in Drug Development

Lead Optimization Strategies

SAR studies highlight the importance of the 5-methyl group on the thiadiazole ring for metabolic stability. Removal of this group reduces plasma half-life from 4.2 hours to 1.8 hours in rodent models. Fluorine atoms at the 2 and 4 positions further enhance blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS)-targeted therapies.

Agrochemical Applications

Preliminary data suggest utility as a fungicidal seed treatment, with 90% inhibition of Fusarium graminearum at 50 ppm. The thiadiazole moiety disrupts fungal cell wall synthesis, while fluorine substituents improve rainfastness and soil persistence.

Future Research Directions

  • In Vivo Toxicology: Acute and chronic toxicity profiles in mammalian models are needed to assess clinical translatability.

  • Formulation Development: Nanoencapsulation or prodrug strategies could address solubility limitations.

  • Target Identification: Proteomic screening may uncover novel targets beyond EGFR and DHFR.

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